3'-Fluoro-2-phenoxy-4'-(trifluoromethyl)-1,1'-biphenyl
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Overview
Description
3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. The presence of fluorine and trifluoromethyl groups in this compound can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Halogenation: Introduction of fluorine atoms into the biphenyl structure.
Phenoxylation: Attachment of a phenoxy group to the biphenyl core.
Trifluoromethylation: Introduction of a trifluoromethyl group.
Common reagents used in these reactions include fluorinating agents (e.g., N-fluorobenzenesulfonimide), phenol derivatives, and trifluoromethylating agents (e.g., trifluoromethyl iodide). Reaction conditions often involve the use of catalysts, such as palladium or copper complexes, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation, phenoxylation, and trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The biphenyl core can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific molecular pathways.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl: Lacks the fluorine substituent.
3’-Fluoro-2-phenoxy-1,1’-biphenyl: Lacks the trifluoromethyl group.
3’-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl: Lacks the phenoxy group.
Uniqueness
3’-Fluoro-2-phenoxy-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of fluorine, phenoxy, and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. This combination can enhance its stability, lipophilicity, and binding affinity for specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H12F4O |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-fluoro-4-(2-phenoxyphenyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H12F4O/c20-17-12-13(10-11-16(17)19(21,22)23)15-8-4-5-9-18(15)24-14-6-2-1-3-7-14/h1-12H |
InChI Key |
RYXZYSYGTNFUHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC(=C(C=C3)C(F)(F)F)F |
Origin of Product |
United States |
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